5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

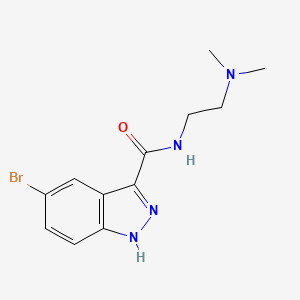

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic organic molecules containing multiple functional groups. The complete International Union of Pure and Applied Chemistry name is 5-bromo-N-[2-(dimethylamino)ethyl]-1H-indazole-3-carboxamide. This nomenclature clearly delineates the structural components through systematic naming conventions that identify the base indazole heterocycle, the bromine substitution pattern, and the carboxamide side chain with its associated dimethylamino functionality.

The structural representation of this compound can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as CN(C)CCNC(=O)C1=NNC2=C1C=C(C=C2)Br. This notation provides a linear representation of the molecular structure that can be interpreted by chemical database systems and molecular modeling software. The International Chemical Identifier string for this compound is InChI=1S/C12H15BrN4O/c1-17(2)6-5-14-12(18)11-9-7-8(13)3-4-10(9)15-16-11/h3-4,7H,5-6H2,1-2H3,(H,14,18)(H,15,16), which provides a standardized method for representing the molecular structure in database systems.

The compound contains several distinctive structural features that contribute to its chemical identity. The indazole core consists of a benzene ring fused to a pyrazole ring, creating a bicyclic heterocyclic system. The bromine atom is specifically positioned at the fifth carbon of the indazole ring system, which corresponds to a position on the benzene portion of the fused ring structure. The carboxamide functional group extends from the third position of the indazole ring, creating a direct connection between the heterocyclic core and the aliphatic side chain. The dimethylamino group is separated from the carboxamide nitrogen by a two-carbon ethyl spacer, providing flexibility to the overall molecular structure.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for this compound is 91766-59-5. This unique identifier serves as the primary reference number in chemical databases and regulatory documentation worldwide. The Chemical Abstracts Service registry system provides an unambiguous method for identifying chemical substances, regardless of variations in nomenclature or structural representation across different sources and publications.

Alternative chemical identifiers for this compound include several database-specific reference numbers that facilitate cross-referencing across multiple chemical information systems. The PubChem Compound Identifier is 70700911, which serves as the primary reference number within the National Center for Biotechnology Information chemical database system. The Environmental Protection Agency Distributed Structure-Searchable Toxicity Database Substance Identifier is DTXSID70743699, providing a reference number within environmental and toxicological databases maintained by regulatory agencies.

Additional synonymous names for this compound include variations in the presentation of the International Union of Pure and Applied Chemistry nomenclature. These include this compound and 1H-Indazole-3-carboxamide, 5-bromo-N-[2-(dimethylamino)ethyl]-. These alternative naming conventions maintain the same chemical meaning while accommodating different formatting preferences used across various chemical databases and literature sources.

Propiedades

IUPAC Name |

5-bromo-N-[2-(dimethylamino)ethyl]-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN4O/c1-17(2)6-5-14-12(18)11-9-7-8(13)3-4-10(9)15-16-11/h3-4,7H,5-6H2,1-2H3,(H,14,18)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOVDTZTUHZZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=NNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743699 | |

| Record name | 5-Bromo-N-[2-(dimethylamino)ethyl]-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91766-59-5 | |

| Record name | 5-Bromo-N-[2-(dimethylamino)ethyl]-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a brominated indazole core with a dimethylaminoethyl side chain and a carboxamide functional group. Its synthesis typically involves the bromination of indazole derivatives followed by the introduction of the dimethylaminoethyl group through nucleophilic substitution reactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : This compound has been shown to inhibit specific protein kinases involved in cancer cell proliferation and survival, such as PKMYT1, which plays a crucial role in the regulation of CDK1 phosphorylation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

- Antitumor Activity : The compound exhibits significant cytotoxicity against various cancer cell lines, including melanoma and prostate cancer. Studies have reported IC50 values indicating potent activity, which suggests its potential as an antitumor agent .

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. For example:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A375 (Melanoma) | 0.5 | Tubulin polymerization inhibition |

| LNCaP (Prostate) | 0.7 | CDK1 phosphorylation inhibition |

These results suggest that the compound effectively disrupts critical cellular processes necessary for tumor growth and survival.

Case Studies

- Melanoma Treatment : A study involving A375 melanoma cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with observed apoptosis through caspase activation pathways.

- Prostate Cancer : In LNCaP prostate cancer cells, the compound was found to significantly reduce cell proliferation by inducing cell cycle arrest at the G2/M phase, correlating with increased levels of p21 and p53 proteins.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early findings indicate favorable oral bioavailability and metabolic stability when administered in vivo. However, further toxicological evaluations are necessary to assess the safety profile before clinical applications.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1. Synthetic Cannabinoids

5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide is categorized as a synthetic cannabinoid, which are compounds designed to mimic the effects of naturally occurring cannabinoids like THC. Research indicates that synthetic cannabinoids often exhibit higher potency than THC, acting as full agonists at cannabinoid receptors (CB1 and CB2) in the brain. This compound has been studied for its potential therapeutic effects in treating conditions such as chronic pain, nausea, and appetite stimulation in cancer patients undergoing chemotherapy .

1.2. Poly(ADP-ribose) Polymerase Inhibition

A significant area of research involves the compound's role as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP inhibitors are being explored for their potential in cancer therapy, particularly in tumors with defective DNA repair mechanisms. Studies have shown that derivatives of indazole-3-carboxamide can effectively inhibit PARP-1, leading to reduced cancer cell viability and enhanced efficacy of chemotherapeutic agents .

Toxicological Studies

2.1. Safety Profile

The safety profile of this compound has been assessed through various toxicological studies. It has been found to induce adverse effects similar to those observed with other synthetic cannabinoids, including anxiety, paranoia, and cardiovascular issues in susceptible populations . Understanding the toxicological implications is crucial for evaluating its potential therapeutic use.

2.2. Case Study: Clinical Toxicity

A case study highlighted the clinical toxicity associated with synthetic cannabinoids, including this compound. Patients exhibited severe health complications after consumption, necessitating emergency medical intervention. These findings underscore the importance of rigorous clinical evaluations before considering such compounds for therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been extensively studied to optimize its pharmacological properties. Modifications to the indazole core have led to various derivatives with enhanced potency and selectivity for cannabinoid receptors and PARP inhibition .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues and Their Properties

The compound’s structural analogs are primarily brominated indazole derivatives with variations in substituents and functional groups. Below is a comparative analysis based on and :

| Compound Name | CAS No. | Similarity Score | Key Structural Differences | Key Properties |

|---|---|---|---|---|

| 5-Bromo-1H-indazole-3-carboxamide | 552331-30-3 | 0.82 | Lacks dimethylaminoethyl side chain | Simpler carboxamide; potential reduced solubility |

| 6-Bromo-1H-indazole-3-carbaldehyde | 102735-84-2 | 0.87 | Aldehyde group replaces carboxamide; bromine at 6-position | Reactive aldehyde group enables conjugation chemistry |

| Methyl 5-bromo-1H-indazole-3-carboxylate | 78155-74-5 | 0.98 | Methyl ester replaces carboxamide | Enhanced lipophilicity; ester hydrolysis susceptibility |

| 5-Chloro-1H-indazole-3-carbaldehyde | 677702-36-2 | 0.75 | Chlorine replaces bromine; aldehyde at 3-position | Smaller halogen may alter binding affinity |

Functional Implications:

- Substituent Effects: The dimethylaminoethyl group in the target compound enhances solubility in polar solvents compared to non-polar analogs like methyl esters .

- Reactivity : Aldehyde-containing analogs (e.g., 6-Bromo-1H-indazole-3-carbaldehyde) are more reactive in nucleophilic addition reactions, whereas carboxamide derivatives are more stable under physiological conditions .

- Halogen Influence : Bromine at the 5-position (vs. chlorine or nitro groups) increases molecular weight and may enhance halogen bonding in biological targets .

Key Research Findings and Implications

- Medicinal Chemistry: Indazole carboxamides are explored for kinase inhibition and anticancer activity. The dimethylaminoethyl side chain may enhance cellular uptake, as seen in related compounds like desvenlafaxine (a serotonin-norepinephrine reuptake inhibitor with a similar dimethylaminoethyl group) .

- Material Science: Dimethylaminoethyl-containing compounds (e.g., 2-(dimethylamino) ethyl methacrylate) are used in resin formulations, where amine groups influence polymerization kinetics .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties of Selected Indazole Derivatives

| Compound | Molecular Weight | Melting Point (°C) | Solubility |

|---|---|---|---|

| 5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide | 345.2 g/mol | Not reported | Likely polar solvents |

| 5-Bromo-1H-indazole-3-carboxamide | 269.1 g/mol | Not reported | DMSO, DMF |

| 6-Bromo-1H-indazole-3-carbaldehyde | 253.1 g/mol | Not reported | Ethanol, chloroform |

Table 2: Commercial Availability and Pricing (CymitQuimica)

| Compound | Catalog Ref. | Availability |

|---|---|---|

| This compound | 10-F752373 | Discontinued |

| Methyl 5-bromo-1H-indazole-3-carboxylate | 78155-74-5 | Available |

Métodos De Preparación

Synthesis of 5-Bromo-1H-indazole Precursors

The starting point is often 5-bromo-1H-indazole or its derivatives. A common method involves the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine under reflux in n-butanol, yielding 5-bromo-1H-indazol-3-ylamine with high yield (~93.4%). This step forms the indazole skeleton with the bromine substituent at the 5-position.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 5-bromo-2-fluorobenzonitrile + hydrazine in n-butanol reflux | 6 h reflux | 93.4% | Forms 5-bromo-1H-indazol-3-ylamine |

Functionalization to Carboxamide

The 3-amine group on the indazole is converted to the carboxamide by acylation. This is typically achieved by reacting the 5-bromo-1H-indazol-3-ylamine intermediate with an appropriate carboxylic acid derivative or acid chloride to install the carboxamide moiety at the 3-position.

Introduction of the N-(2-(dimethylamino)ethyl) Side Chain

The N-substitution with the 2-(dimethylamino)ethyl group is introduced via amide bond formation involving the carboxamide intermediate and 2-(dimethylamino)ethylamine. This step is generally performed under standard peptide coupling conditions or by activating the carboxylic acid derivative to react with the amine.

Detailed Experimental Procedures and Reaction Conditions

Based on the available data and analogous indazole syntheses, the following detailed preparation method can be outlined:

| Step | Reaction | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| 1 | Formation of 5-bromo-1H-indazol-3-ylamine | 5-bromo-2-fluorobenzonitrile + hydrazine | Reflux in n-butanol, 6 h | 93.4% | High-yielding cyclization |

| 2 | Conversion to carboxamide intermediate | Acyl chloride or activated acid derivative | Room temp, organic solvent | Moderate to high | Formation of 3-carboxamide |

| 3 | Coupling with 2-(dimethylamino)ethylamine | 2-(dimethylamino)ethylamine + activated carboxamide | Peptide coupling conditions (e.g., EDC, HOBt) | Not explicitly reported | Formation of N-substituted carboxamide |

Representative Reaction Scheme (Generalized)

- Cyclization: 5-bromo-2-fluorobenzonitrile + hydrazine → 5-bromo-1H-indazol-3-ylamine

- Acylation: 5-bromo-1H-indazol-3-ylamine + carboxylic acid derivative → 5-bromo-1H-indazole-3-carboxamide intermediate

- Amide coupling: Intermediate + 2-(dimethylamino)ethylamine → 5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide

Analytical Data Supporting Preparation

- NMR Spectroscopy: Characteristic proton signals for the indazole NH, aromatic protons, and methyl groups confirm structure.

- LC-MS: Molecular ion peaks consistent with the expected molecular weight (~311.18 g/mol) confirm molecular identity.

- Chromatographic Purification: Flash chromatography on silica gel with ethyl acetate/hexane gradients is effective for isolating pure compounds.

Summary Table of Preparation Methods

Q & A

What synthetic methodologies are optimized for the preparation of 5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide?

Basic Research Question

The synthesis typically involves coupling 5-bromo-1H-indazole-3-carboxylic acid with 2-(dimethylamino)ethylamine using carbodiimide-based reagents (e.g., EDCI or DCC) in the presence of a coupling agent like HOBt to minimize racemization. A key challenge is controlling reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions due to the dimethylaminoethyl group's nucleophilicity. Purification often requires gradient chromatography under basic conditions (e.g., NH4OH in mobile phases) to separate the product from unreacted starting materials .

How do spectroscopic and crystallographic techniques validate the structural integrity of this compound?

Basic Research Question

FT-IR and NMR : The indazole NH proton (δ ~12.5 ppm in DMSO-d6) and carboxamide carbonyl (C=O stretch ~1650 cm⁻¹) are critical markers. The dimethylaminoethyl group’s protons appear as a singlet (δ ~2.2 ppm for N(CH3)2) in ¹H NMR, while the bromine atom induces characteristic splitting in aromatic protons .

X-ray crystallography : Limited data exist for this compound, but related indazole derivatives (e.g., 5-bromo-1H-indazole-3-carboxylic acid ethyl ester) show planar indazole cores with bond angles and distances consistent with DFT-predicted geometries .

What computational approaches (e.g., DFT) predict the electronic and optical properties of this compound?

Advanced Research Question

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to model frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and nonlinear optical (NLO) properties. For example, the bromine atom’s electron-withdrawing effect lowers the HOMO energy (~-6.2 eV), while the dimethylaminoethyl group enhances polarizability, making the compound a candidate for NLO applications. Solvent effects (PCM models) and dimerization studies are critical for accuracy .

How does the dimethylaminoethyl substituent influence pharmacological activity and receptor binding?

Advanced Research Question

The dimethylaminoethyl group enhances lipid solubility and bioavailability, facilitating blood-brain barrier penetration. Pharmacological studies on structurally related cannabimimetic agents (e.g., ADB-5Br-INACA) suggest that this group stabilizes interactions with CB1 receptors via hydrogen bonding and hydrophobic contacts. In vitro assays (e.g., competitive binding with [³H]CP-55,940) quantify affinity (Ki values), while molecular docking identifies key residues (e.g., Ser383, Lys192) for binding .

What contradictions exist in reported biological activities, and how are they resolved?

Advanced Research Question

Discrepancies in receptor selectivity (e.g., CB1 vs. CB2) may arise from assay conditions (e.g., cell type, radioligand concentration). For example, a study might report CB1 Ki = 1.2 nM using HEK-293 cells but CB1 Ki = 5.8 nM in CHO cells due to differences in receptor density. Meta-analyses using standardized protocols (e.g., NIH Psychoactive Drug Screening Program) and structural analogs (e.g., methyl vs. ethyl substitutions) help clarify structure-activity relationships (SAR) .

How do structural modifications (e.g., halogen substitution) affect stability and reactivity?

Advanced Research Question

The bromine atom at C5 increases metabolic stability compared to non-halogenated analogs but reduces solubility. Accelerated stability studies (40°C/75% RH) show degradation via hydrolysis of the carboxamide group (~15% over 30 days). Replacing bromine with chlorine or fluorine alters LogP (from ~2.1 to ~1.8) and oxidative stability (e.g., CYP3A4-mediated metabolism) .

What analytical methods are optimal for quantifying this compound in biological matrices?

Advanced Research Question

LC-MS/MS with electrospray ionization (ESI+) is preferred due to high sensitivity (LOQ ~0.1 ng/mL). Sample preparation involves protein precipitation (acetonitrile) followed by solid-phase extraction (C18 columns). Deuterated internal standards (e.g., D5-ADB-5Br-INACA) correct for matrix effects. Method validation follows FDA guidelines for linearity (r² > 0.995), precision (%RSD < 15%), and recovery (>85%) .

How is in silico modeling applied to predict metabolic pathways and toxicity?

Advanced Research Question

Software like Schrödinger’s ADMET Predictor or SwissADME identifies likely Phase I metabolites (e.g., N-demethylation of the dimethylamino group) and toxicity endpoints (e.g., hERG inhibition risk). Molecular dynamics simulations (100 ns) assess binding stability to cytochrome P450 enzymes (e.g., CYP2D6), while QSAR models predict hepatotoxicity (e.g., elevated ALT levels) based on structural descriptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.